1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-chlorophenyl)-
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-chlorophenyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-chlorophenyl)- typically involves the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-chlorophenyl)- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-chlorophenyl)- has been extensively studied for its applications in various scientific domains:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its antimicrobial properties could be due to the disruption of microbial cell membranes .
Comparison with Similar Compounds
When compared to other similar compounds, 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-chlorophenyl)- stands out due to its unique structural features and diverse biological activities. Similar compounds include:
1H-Pyrazole-4-carboxylic acid: Known for its use in the synthesis of various pharmaceuticals.
4-Amino-1H-pyrazole-3-carboxylic acid: Exhibits similar biological activities but differs in its substitution pattern.
5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid:
Properties
CAS No. |
91857-74-8 |
---|---|
Molecular Formula |
C10H8ClN3O2 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
4-amino-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-3-1-5(2-4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,12H2,(H,13,14)(H,15,16) |
InChI Key |
GFSIIJMNOCXRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2N)C(=O)O)Cl |
Origin of Product |
United States |
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